3-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN2O2/c18-12-7-5-11(6-8-12)9-20-10-19-15-13-3-1-2-4-14(13)22-16(15)17(20)21/h1-8,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKGTSASQSESAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C=N3)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001326966 | |
| Record name | 3-[(4-fluorophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001326966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24813663 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
849134-25-4 | |
| Record name | 3-[(4-fluorophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001326966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one typically involves the following steps:
Formation of the Benzofuro[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-Fluorobenzyl Group: This step involves the nucleophilic substitution reaction where a suitable benzyl halide reacts with the benzofuro[3,2-d]pyrimidine core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: The fluorobenzyl group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce a variety of functionalized compounds.
Scientific Research Applications
3-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:
Organic Electronics: The compound can be used as a host material in organic light-emitting diodes (OLEDs) due to its electron-transport properties.
Medicinal Chemistry: It has potential as a scaffold for developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it suitable for studying molecular interactions and developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating biological pathways . The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Benzofuropyrimidinone Derivatives
- 3-Phenyl-2-(prop-2-ynyloxy)-1-benzofuro[3,2-d]pyrimidin-4(3H)-one: Substitution: 3-phenyl and 2-propynyloxy groups. Planarity: The benzofuropyrimidine unit is nearly planar (max deviation: 0.045 Å), with a twisted phenyl ring (dihedral angle: 86.73°) .
- 3-Isopropyl-2-(4-methoxyphenoxy)-1-benzofuro[3,2-d]pyrimidin-4(3H)-one: Substitution: 3-isopropyl and 4-methoxyphenoxy groups. Crystal Structure: Coplanar fused rings (r.m.s. deviation: 0.021 Å) stabilized by hydrogen bonds . Synthesis: Prepared via aza-Wittig reactions, emphasizing the versatility of the core structure .
Thieno[3,2-d]pyrimidinone Derivatives
- 2,6-Bis(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (12): Substitution: 2,6-bis(3-methoxyphenyl). Melting Point: 241–243°C . Activity: Structural analogs show anticancer activity via molecular docking studies targeting enzymes like DHFR .
- 2-(4-Bromophenoxy)-3-isopropyl-5,6,7,8-tetrahydro-1-benzothieno[2,3-d]pyrimidin-4(3H)-one: Substitution: 4-bromophenoxy and tetrahydrobenzothieno ring. Relevance: Highlights the role of halogenated substituents in enhancing binding affinity .
Substituent Effects on Physicochemical Properties
*Inferred from analogous fluorinated compounds.
Biological Activity
3-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and comparative analyses with similar compounds.
Structural Characteristics
The compound features a benzofuro moiety fused with a pyrimidine ring, along with a fluorobenzyl substituent. This structural diversity is believed to contribute significantly to its biological activities, including anticancer and antimicrobial properties.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. The presence of the fluorobenzyl group enhances its interaction with molecular targets involved in cancer cell signaling pathways. For instance, studies have shown that this compound can inhibit the growth of sensitive cancer cells through mechanisms involving DNA adduct formation and modulation of cytochrome P450 enzymes .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Structural Features | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Benzofuro-pyrimidine derivative | TBD | Inhibition of cell proliferation |
| 5-Fluorouracil | Fluorinated pyrimidine | 15-30 | DNA synthesis inhibition |
| 6-Thiopurine | Pyrimidine derivative with sulfur | 10-20 | Antimetabolite action |
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. The thioxo group in its structure is thought to play a crucial role in enhancing these effects, making it a candidate for further exploration in antimicrobial drug development .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate enzyme activity and influence signaling pathways related to cell growth and apoptosis. The fluorobenzyl group enhances binding affinity to these targets, which may include kinases and other proteins involved in cancer progression .
Case Studies
- Antiproliferative Effects : A study highlighted the compound's efficacy against breast cancer cell lines, demonstrating a dose-dependent response with IC50 values indicating potent activity compared to traditional chemotherapeutics .
- Antimicrobial Efficacy : Another investigation reported significant antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections resistant to conventional antibiotics .
Comparative Analysis
When compared with structurally similar compounds, this compound exhibits superior biological activities due to its unique combination of functional groups and structural features.
Table 2: Comparison of Biological Activities
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| This compound | Anticancer, Antimicrobial | Unique benzofuro-pyrimidine structure |
| Benzothiazole derivatives | Antimicrobial | Less structural diversity |
| Pyrido[2,3-d]pyrimidines | Anticancer | Similar fused ring structure but lower potency |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
